methyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
Description
Methyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a pyrimido-purine derivative characterized by a fused bicyclic core structure with a 4-ethoxyphenyl substituent at position 9 and a methyl ester group at the acetamide side chain. Its synthesis typically involves multistep organic reactions, including cyclization and esterification, as seen in analogous compounds .
Properties
IUPAC Name |
methyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5/c1-5-31-15-8-6-14(7-9-15)24-10-13(2)11-25-17-18(22-20(24)25)23(3)21(29)26(19(17)28)12-16(27)30-4/h6-9,13H,5,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRJCTROUDGYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[1,2-g]purin structure, followed by the introduction of the ethoxyphenyl and methyl groups. Common reagents used in these reactions include ethyl acetate, dimethylformamide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups.
Scientific Research Applications
Methyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Ethyl Ester Analog
- Name : Ethyl [9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate
- Key Differences : The ethyl ester group replaces the methyl ester, increasing molecular weight (417.85 g/mol vs. ~403.84 g/mol for the methyl analog) and slightly altering lipophilicity. This substitution may influence metabolic stability and binding kinetics .
Chlorophenyl Analog
- Name : Ethyl [9-(4-chlorophenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate
- Key Differences: The 4-chlorophenyl group replaces the 4-ethoxyphenyl moiety. The chloro substituent enhances electronegativity and lipophilicity (Cl vs.
Benzyl Ester Analog (Compound 76)
- Name : Benzyl 2–(9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,4a,6,7,8,9,10a-octahydropyrimido[2,1-f]purin-3(2H)-yl)acetate
- Key Differences : The benzyl ester introduces aromatic bulk, significantly increasing steric hindrance and hydrophobicity. This modification destabilized the HIV-1 reverse transcriptase (RT) conformation in differential scanning fluorimetry (DSF) assays, unlike smaller esters .
Physicochemical Properties
*LogP values estimated via computational models (e.g., XLogP3).
HIV-1 Reverse Transcriptase Inhibition
- Benzyl Ester (Compound 76) : Reduced RT melting temperature (Tm) in DSF assays, indicating destabilization of RT-inhibitor complexes. This contrasts with ethyl/methyl esters, which may stabilize RT due to smaller substituents .
- Ethyl/Methyl Esters: Hypothesized to exhibit improved binding to RT’s allosteric pockets owing to reduced steric hindrance. No direct data exists for the methyl ester, but ethyl analogs show intermediate effects .
Antitumor and Kinase Inhibition
- Pyrimido-Diazepine Analogs : Compounds like 1-Ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,5H)-dione demonstrate activity against receptor tyrosine kinases (RTKs), suggesting the target methyl ester may share similar mechanisms .
Q & A
Q. Table 1: Example DoE Framework for Synthesis Optimization
| Factor | Low Level | High Level | Response Variable |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | Yield (%) |
| Reaction Time (h) | 24 | 48 | Purity (HPLC) |
| Catalyst Loading | 0.5 mol% | 2.0 mol% | Byproduct Formation |
Advanced: How can computational methods accelerate reaction pathway discovery for this compound?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states. For instance:
- ICReDD Framework : Integrate density functional theory (DFT) with experimental feedback to identify energetically favorable pathways for forming the pyrimido[1,2-g]purine core .
- AI-Driven Optimization : Train machine learning models on existing spectral and reaction databases to predict optimal conditions for introducing the 4-ethoxyphenyl group .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
- HPLC-MS : Use reverse-phase HPLC (C18 column) with UV detection (λ = 254 nm) coupled to high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ ion) .
- NMR : Assign signals for the ethoxyphenyl (δ 6.8–7.4 ppm), methyl ester (δ 3.6–3.8 ppm), and pyrimidine-dione protons (δ 8.1–8.3 ppm) .
Q. Table 2: Key HRMS and HPLC Parameters
| Technique | Instrument | Key Data |
|---|---|---|
| HRMS | Orbitrap Elite | m/z = [M+H]+ (theoretical vs. observed) |
| HPLC | C18 column, SMD-TFA05 | Retention time = 1.5–2.0 min |
Advanced: How can researchers resolve contradictions between theoretical predictions and experimental spectral data?
Answer:
- Cross-Validation : Compare DFT-predicted NMR chemical shifts with experimental data using software like ACD/Labs or Gaussian. Discrepancies in the pyrimidine ring protons may indicate solvent effects or tautomeric forms .
- Multi-Technique Analysis : Combine X-ray crystallography (for solid-state conformation) with molecular dynamics simulations (solution-state behavior) to reconcile structural ambiguities .
Basic: What substituent modifications could enhance biological activity while maintaining stability?
Answer:
- Ethoxyphenyl Optimization : Replace the 4-ethoxy group with electron-withdrawing groups (e.g., fluoro) to modulate electronic properties and improve binding affinity, as seen in analogs .
- Methyl Ester Hydrolysis : Evaluate the acetate group’s stability under physiological pH using accelerated degradation studies (40°C, 75% RH) .
Advanced: How can AI-driven SAR models improve the design of derivatives?
Answer:
- QSAR Modeling : Train models on bioactivity datasets (e.g., IC50 values) to correlate substituent electronegativity, steric bulk, and logP with target binding .
- Fragment-Based Design : Use molecular docking (AutoDock Vina) to prioritize derivatives with optimal interactions at the active site, guided by crystallographic data from related purine analogs .
Basic: What protocols ensure compound stability during long-term storage?
Answer:
- Storage Conditions : Store lyophilized powder at -20°C under inert gas (N2/Ar) to prevent oxidation of the dione moiety .
- Stability Monitoring : Perform monthly HPLC assays to detect degradation products (e.g., hydrolyzed acetate or dimerization) .
Advanced: How can interdisciplinary collaboration address synthesis and bioactivity challenges?
Answer:
- Integrated Workflows : Combine synthetic chemistry with computational biology (e.g., ICReDD’s reaction design loop) to iteratively refine synthesis and activity screening .
- Data Sharing : Participate in open-access platforms (e.g., PubChem) to compare spectral data and biological endpoints with structurally similar compounds .
Basic: What ethical guidelines apply to non-human research involving this compound?
Answer:
- Institutional Oversight : Adhere to IACUC protocols for in vitro and ex vivo studies, particularly when testing cytotoxicity or enzyme inhibition .
- Data Transparency : Disclose synthetic byproducts and purity thresholds (>95%) in publications to ensure reproducibility .
Advanced: How can machine learning enhance reaction scalability for analogs?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
